1-Ethoxy-3-iodobenzene

Vue d'ensemble

Description

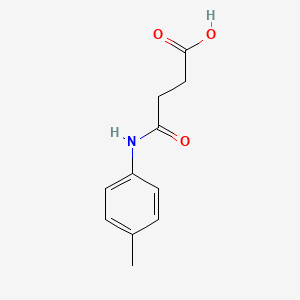

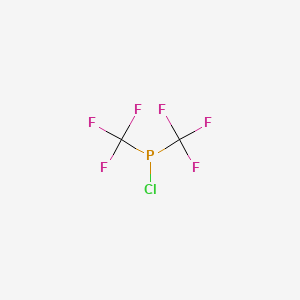

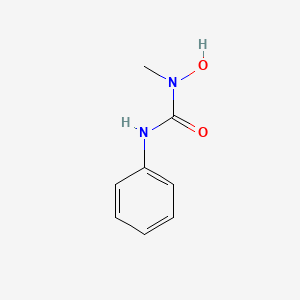

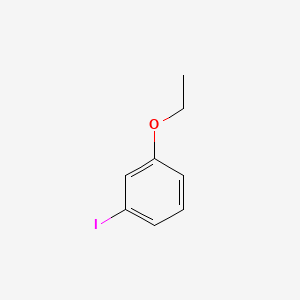

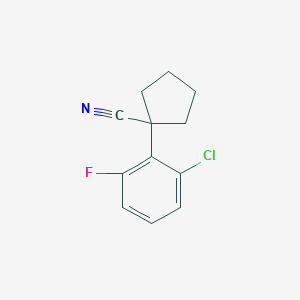

1-Ethoxy-3-iodobenzene is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Ethoxy-3-iodobenzene is 1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.

Applications De Recherche Scientifique

Alkoxycarbonylation Reactions

1-Ethoxy-3-iodobenzene has been used in alkoxycarbonylation reactions. Iannelli et al. (2009) demonstrated the ethoxycarbonylation of iodobenzene on a 1 mol scale using microwave heating, achieving comparable yields with both excess and near-stoichiometric loading of carbon monoxide. This study illustrates the potential for scaling up alkoxycarbonylation reactions using 1-Ethoxy-3-iodobenzene and microwave heating (Iannelli et al., 2009).

Heteroaromatic Ring Systems

The compound has been applied in the synthesis of condensed heteroaromatic ring systems. Sakamoto et al. (1992) reported the palladium-catalyzed carbonylative coupling of iodobenzene and its derivatives with (Z)-1-ethoxy-2-(tributylstannyl)ethene under carbon monoxide atmosphere, leading to (E)-3-ethoxy-1-arylprop-2-en-1-ones. This method was extended to synthesize chromone and 4(1H)-quinolinone (Sakamoto et al., 1992).

Alpha-Acetoxylation of Ketones

Ochiai et al. (2005) utilized iodobenzene in the alpha-acetoxylation of ketones. They found that diacyloxy(phenyl)-lambda3-iodanes generated in situ act as oxidants of ketones, with m-chloroperbenzoic acid as the terminal oxidant. This process highlights the catalytic potential of iodobenzene derivatives in organic synthesis (Ochiai et al., 2005).

Radiolabeled Compound Development

In the field of medical imaging, 1-Ethoxy-3-iodobenzene derivatives have been explored. Tokunaga et al. (2019) developed 1-(2-I-ethoxy)-2,5-bis styrylbenzene (I-EISB) as a potential SPECT probe for detecting amyloid deposits. They examined its affinity and imaging capabilities in normal and amyloid deposition mice, demonstrating its application in detecting amyloids (Tokunaga et al., 2019).

Oxidative Transformations

Ochiai (2007) reported on the stoichiometric and catalytic oxidations using hypervalent organo‐λ3‐iodanes. This study included the reaction of activated iodosylbenzene with various functional groups, such as olefins and phenols, under mild conditions, showcasing the broad utility of iodobenzene derivatives in oxidation reactions (Ochiai, 2007).

Mécanisme D'action

Target of Action

1-Ethoxy-3-iodobenzene, also known as 3-Iodophenetole, is an organic compound that primarily targets benzene rings in chemical reactions . The benzene ring is a crucial component of many organic compounds, and its stability and reactivity make it an important target in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS) . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with the benzene ring without disrupting its aromaticity .

Biochemical Pathways

The EAS mechanism is a key biochemical pathway in the action of 1-Ethoxy-3-iodobenzene . This pathway allows the compound to participate in the synthesis of various benzene derivatives . The downstream effects of this pathway depend on the specific reactions and compounds involved.

Result of Action

The primary result of 1-Ethoxy-3-iodobenzene’s action is the formation of substituted benzene rings . These rings can serve as building blocks for a wide range of organic compounds, including pharmaceuticals, dyes, polymers, and more .

Safety and Hazards

The safety information available indicates that 1-Ethoxy-3-iodobenzene is a substance that requires careful handling . It has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The compound has been associated with hazard statements EUH019, H302, H315, H319, and H335 . These statements suggest that the compound can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Propriétés

IUPAC Name |

1-ethoxy-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGQMEPFSWIPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347224 | |

| Record name | 3-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-3-iodobenzene | |

CAS RN |

29052-00-4 | |

| Record name | 3-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)